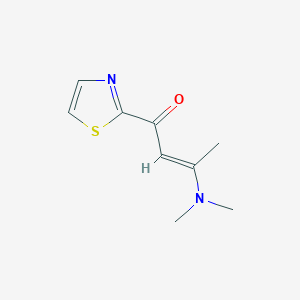

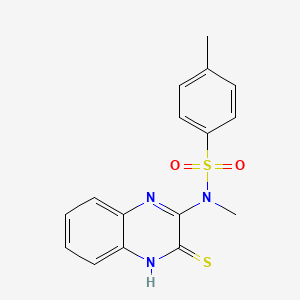

![molecular formula C20H22N2O3S B2366023 1-(3,3-dimethyl-2-oxobutyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689755-08-6](/img/structure/B2366023.png)

1-(3,3-dimethyl-2-oxobutyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(3,3-dimethyl-2-oxobutyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are key structural fragments of antiviral agents .

Synthesis Analysis

The synthesis of such compounds often involves the use of the Dimroth rearrangement . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The Dimroth rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light .Chemical Reactions Analysis

The chemical reactions involving pyrimidines often involve the Dimroth rearrangement . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Aplicaciones Científicas De Investigación

Photophysical Properties and pH-Sensing Application

The compound's derivatives have been explored for their photophysical properties and potential in pH-sensing applications. The synthesis and characterization of related pyrimidine-phthalimide derivatives demonstrated their solid-state fluorescence emission and positive solvatochromism. These properties suggest their suitability for colorimetric pH sensors and logic gates (Yan et al., 2017).

Catalysis and Synthesis Applications

In another study, related pyridine-pyrimidines were synthesized using a triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica. This research highlights the compound's relevance in novel catalytic processes and material science (Rahmani et al., 2018).

Chemical Reactions and Derivatives Synthesis

Research on the reactions of related 1, 3-oxazine-2, 4(3H)-dione derivatives with amines under various conditions showcased the compound's versatility in producing a range of reaction products, indicating its utility in synthetic chemistry (Kinoshita et al., 1989).

Green Synthesis Methods

The compound's derivatives have been used in green chemistry for the synthesis of dihydrofuropyrido[2,3-d]pyrimidines. This study emphasizes environmentally friendly methods in chemical synthesis, showcasing the compound's role in sustainable practices (Ahadi et al., 2014).

Nanotechnology Applications

Its derivatives have found applications in nanotechnology, as demonstrated in a study involving the use of nano Fe2O3@SiO2–SO3H as a catalyst for synthesizing indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione derivatives (Ghashang et al., 2017).

Structural Studies and Molecular Interactions

Studies on the crystal structures of related compounds have provided insights into molecular interactions and packing arrangements, contributing to the understanding of solid-state chemistry and molecular design (Trilleras et al., 2009).

Mecanismo De Acción

Direcciones Futuras

The future directions in the research of pyrimidines involve the development of new synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties . There’s also interest in exploring the diverse biological activities of pyrimidines, including their potential as antiviral agents .

Propiedades

IUPAC Name |

1-(3,3-dimethyl-2-oxobutyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-12-13(2)26-18-16(12)17(24)22(14-9-7-6-8-10-14)19(25)21(18)11-15(23)20(3,4)5/h6-10H,11H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTVOEVQTYYMRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)C(C)(C)C)C3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

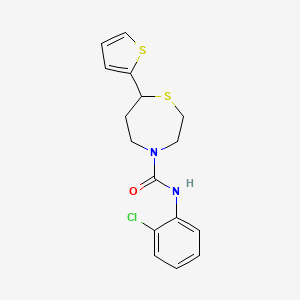

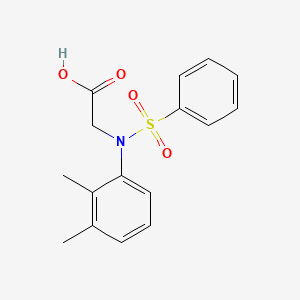

![5-[4-(trifluoromethoxy)phenyl]-2-furaldehyde](/img/structure/B2365947.png)

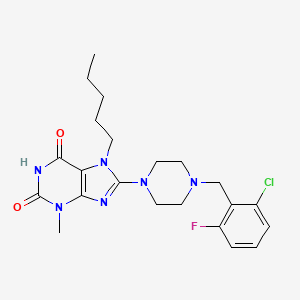

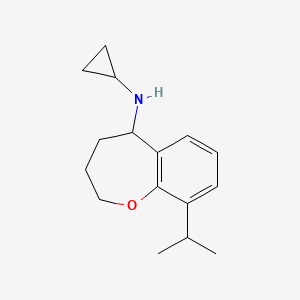

![Methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2365954.png)

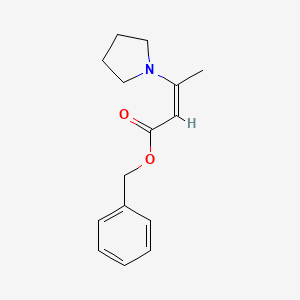

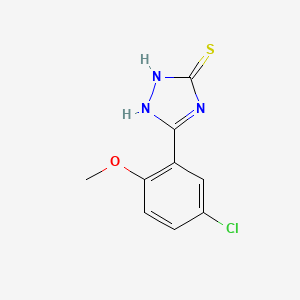

![3-Amino-1-[4-(propan-2-yl)phenyl]thiourea](/img/structure/B2365956.png)

![ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2365957.png)

![3-chloro-2-[4-(1-phenyl-1H-1,2,4-triazol-5-yl)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2365958.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2365963.png)